molecular formula C16H14O2 B14686491 methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate

methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate

Cat. No.: B14686491
M. Wt: 238.28 g/mol
InChI Key: WKAIELYLLMVXGC-DPLJJEAMSA-N
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Description

Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is an organic compound characterized by a cyclooctatetraene ring with four conjugated double bonds and a phenyl group attached to the second carbon. The compound also features a carboxylate ester group at the first carbon. This unique structure imparts interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate typically involves the following steps:

    Formation of Cyclooctatetraene: Cyclooctatetraene can be synthesized through the dehydrohalogenation of 1,5,9-cyclododecatriene using a strong base such as potassium tert-butoxide.

    Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.

    Esterification: The carboxylate ester group is introduced by reacting the cyclooctatetraene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclooctane derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The conjugated double bonds in the cyclooctatetraene ring allow for electron delocalization, which can interact with enzymes and receptors in biological systems. The phenyl group and ester functionality also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: A parent compound with similar structural features but lacking the phenyl and ester groups.

    Benzene: An aromatic compound with a similar conjugated system but a different ring size and stability.

    Tetraphenylene: A polycyclic aromatic hydrocarbon with multiple phenyl groups.

Uniqueness

Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is unique due to its combination of a cyclooctatetraene ring with a phenyl group and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate

InChI

InChI=1S/C16H14O2/c1-18-16(17)15-12-8-3-2-7-11-14(15)13-9-5-4-6-10-13/h2-12H,1H3/b3-2-,7-2?,8-3?,11-7-,12-8-,14-11?,15-12?,15-14-

InChI Key

WKAIELYLLMVXGC-DPLJJEAMSA-N

Isomeric SMILES

COC(=O)/C/1=C(/C=C\C=C/C=C1)\C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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